

Technical Support Center: Ensuring Reproducibility with Desquinoliny Lenvatinib (CAS 796848-79-8)

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Compound of Interest

Compound Name: 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Cat. No.: B1322968

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This technical support center is designed for researchers, scientists, and drug development professionals utilizing Desquinoliny Lenvatinib (CAS 796848-79-8). Given that batch-to-batch variability can be a significant factor in experimental reproducibility, this guide provides essential information, troubleshooting protocols, and frequently asked questions to ensure the consistent performance of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is Desquinoliny Lenvatinib and what is its mechanism of action?

Desquinoliny Lenvatinib, also known as **1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea**, is a metabolite of Lenvatinib.^{[1][2]} Lenvatinib is an orally active inhibitor of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Stem Cell Factor (SCF) receptors.^{[1][2]} As a metabolite, Desquinoliny Lenvatinib is a critical compound for studying the metabolism and overall pharmacological profile of its parent drug. Its mechanism of action is presumed to be related to the inhibition of key signaling pathways involved in cell proliferation and angiogenesis.

Q2: What is the recommended way to store and handle Desquinoliny Lenvatinib to ensure its stability?

To maintain the integrity and activity of DesquinolinyL Lenvatinib, proper storage and handling are crucial. For long-term storage, it is recommended to keep the compound in a tightly sealed container at refrigerated temperatures (2-8°C).[3] For preparing stock solutions, it is advisable to use anhydrous solvents like DMSO. Once in solution, store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4]

Q3: My experimental results are inconsistent between different batches of DesquinolinyL Lenvatinib. What could be the potential causes?

Inconsistent results between batches can stem from several factors:

- **Purity Variations:** Even minor differences in purity can affect the compound's potency and lead to variable experimental outcomes.
- **Presence of Impurities:** Structurally related impurities can have off-target effects or interfere with the intended biological activity.
- **Compound Degradation:** Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration.
- **Inaccurate Quantification:** Errors in weighing the compound or determining the concentration of stock solutions can lead to variability.

Q4: What are the common analytical methods to verify the quality and purity of a new batch of DesquinolinyL Lenvatinib?

To ensure the quality of a new batch, several analytical techniques can be employed:

- **High-Performance Liquid Chromatography (HPLC):** This is a standard method for assessing the purity of small molecules.[3] A high-purity sample should exhibit a single major peak.
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** This technique confirms the identity of the compound by determining its mass-to-charge ratio and provides information on its purity.
[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound, confirming its identity.

Data Presentation: Batch Information Tracking

To effectively track and compare different batches of Desquinolinyln Lenvatinib, we recommend maintaining a detailed log. The following table provides a template for this purpose.

Parameter	Batch 1	Batch 2	Batch 3
Supplier			
Lot Number			
Date of Receipt			
Appearance	Off-white powder		
Purity (as per CoA)	>98.0%		
Purity (in-house HPLC)			
Storage Conditions			
Stock Solution Conc.			
Date of Stock Prep.			
Experimental Observations			

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a Desquinolinyln Lenvatinib sample.

Materials:

- Desquinolinyln Lenvatinib sample

- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC system with a C18 column

Methodology:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of Desquinoliny Lenvatinib in DMSO.
 - Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
- HPLC Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Detector: UV at 254 nm
 - Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing it over time to elute the compound and any impurities.
- Data Analysis:
 - Integrate the peaks in the chromatogram.

- Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity and assess the purity of a Desquinoliny Lenvatinib sample.

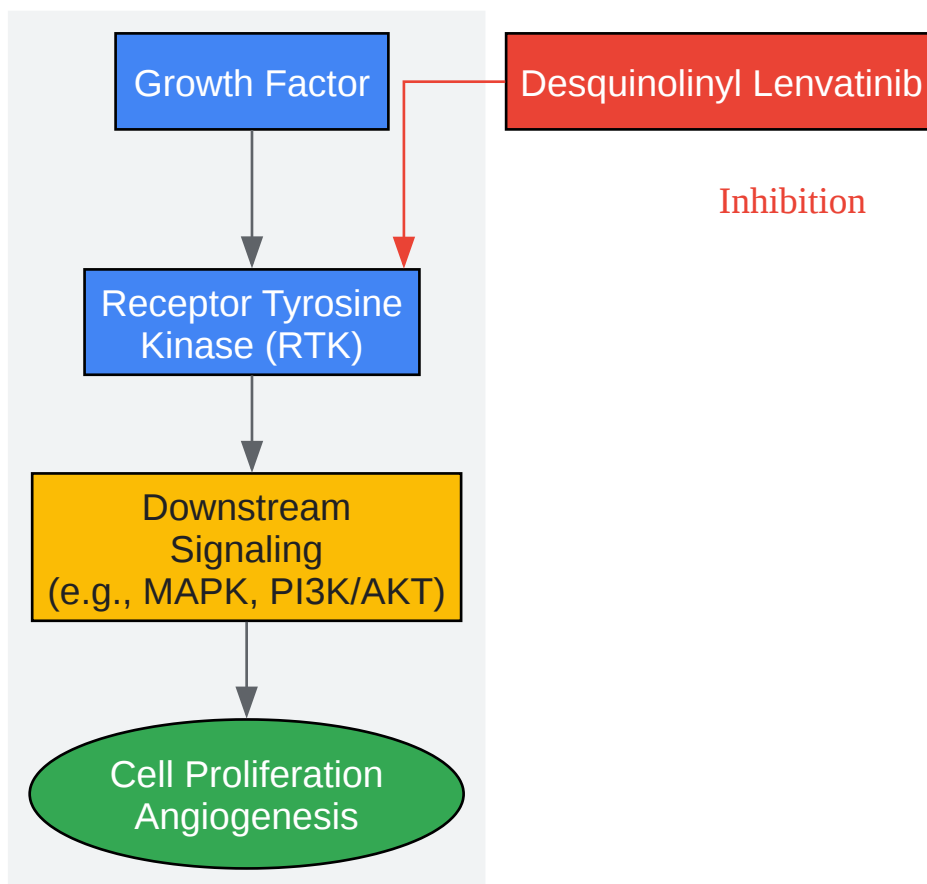
Materials:

- Desquinoliny Lenvatinib sample
- LC-MS grade solvents (acetonitrile, water, formic acid)
- LC-MS system with a C18 column and an electrospray ionization (ESI) source

Methodology:

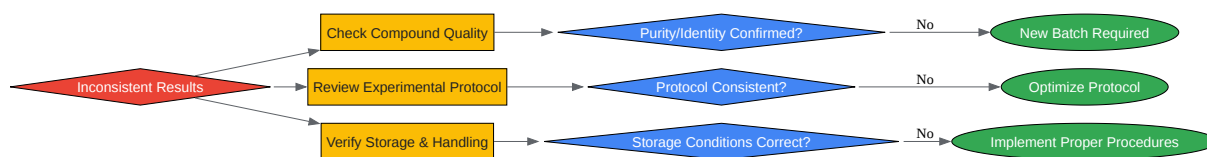
- Sample Preparation:
 - Prepare a 1 mg/mL stock solution in DMSO.
 - Further dilute to a final concentration of 1 µg/mL in the mobile phase.
- LC-MS Conditions:
 - Use similar chromatographic conditions as described for HPLC.
 - The mass spectrometer should be operated in positive ion mode.
 - Scan for the expected mass-to-charge ratio (m/z) of Desquinoliny Lenvatinib ($C_{10}H_{11}ClN_2O_2$, Molecular Weight: 226.66). The expected $[M+H]^+$ ion would be approximately 227.67.
- Data Analysis:
 - Confirm the presence of the peak corresponding to the correct m/z .
 - Analyze the chromatogram for any additional peaks that may indicate impurities.

Mandatory Visualizations



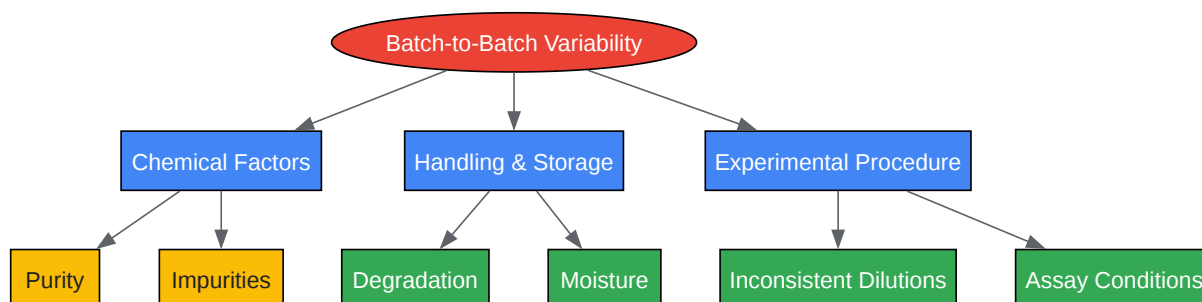
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Caption: Hypothetical signaling pathway inhibited by Desquinoliny Lenvatinib.



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Caption: Experimental workflow for troubleshooting batch-to-batch variability.



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Caption: Logical relationships of potential sources of variability.

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